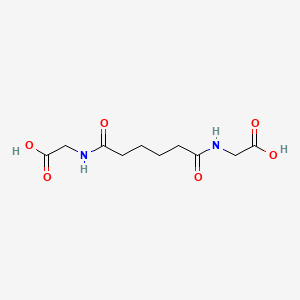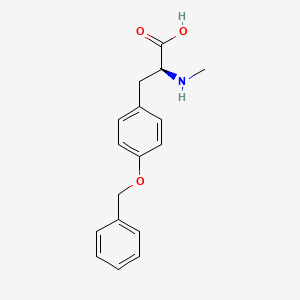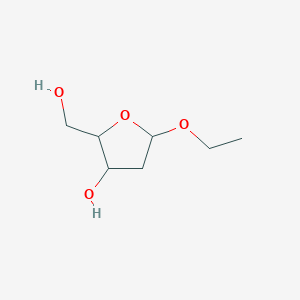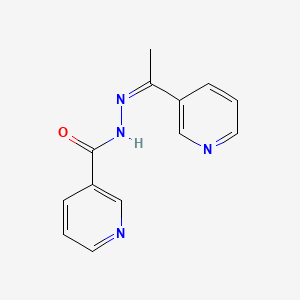![molecular formula C14H19ClN2O2 B1661575 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone CAS No. 92292-97-2](/img/structure/B1661575.png)
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone
Übersicht
Beschreibung
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone and its derivatives have been explored for their antimicrobial properties. Research has demonstrated that compounds synthesized using related structures show variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Structural and Optical Studies
Structural and optical characteristics of related compounds have been extensively studied. For instance, investigations into the crystal structure, including X-ray diffraction studies, have provided insights into the molecular arrangement and stability of these compounds (Karthik et al., 2021). These studies are crucial for understanding the potential applications of these compounds in various fields, including material science.
Electrooxidative Cyclization
The electrooxidative cyclization process involving similar compounds has been a subject of research. This process leads to the synthesis of novel oxazine derivatives, which could have implications in pharmaceuticals and organic chemistry (Okimoto, Ohashi, Yamamori, Nishikawa, Hoshi, & Yoshida, 2012).
Antiproliferative Activity
Research into compounds structurally related to (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone has included their evaluation for antiproliferative activity. Such studies contribute to the understanding of these compounds' potential in cancer therapy (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Green Synthesis Methods
Recent research has focused on developing greener and more sustainable methods for synthesizing these compounds. For example, a metal catalyst-free method for synthesizing related oxazine derivatives highlights the shift towards environmentally friendly chemical processes (Singh, Jayaprakash, Reddy, Nakhi, & Pal, 2015).
Drug-Receptor Interaction Studies
Studies have also been conducted on the interaction of structurally similar compounds with receptors, such as the CB1 cannabinoid receptor. Such research is vital for drug development and understanding the pharmacodynamics of these compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-yl(piperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(16-8-4-1-5-9-16)13-10-15-11-6-2-3-7-12(11)18-13/h2-3,6-7,13,15H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQWVCPONCDVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CNC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-5-[(4-iodophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1661495.png)









![2-Nitrobenzo[f]quinoline](/img/structure/B1661511.png)
